Nonanamide, N-(2-furfuryl)-

TRPV1 Molecular pharmacology Structure–activity relationship

Nonanamide, N-(2-furfuryl)- (N-(furan-2-ylmethyl)nonanamide, CAS 101832-17-1) is a synthetic N-acylamide analog of the prototypical TRPV1 agonist capsaicin, in which the vanillyl head group is replaced by a furan-2-ylmethyl moiety. This compound belongs to the nonivamide (pelargonic acid vanillylamide) chemical class and is primarily investigated as a molecular probe for structure–activity relationship (SAR) studies of the transient receptor potential vanilloid-1 (TRPV1) channel.

Molecular Formula C14H23NO2
Molecular Weight 237.34 g/mol
CAS No. 101832-17-1
Cat. No. B1649566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonanamide, N-(2-furfuryl)-
CAS101832-17-1
Molecular FormulaC14H23NO2
Molecular Weight237.34 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)NCC1=CC=CO1
InChIInChI=1S/C14H23NO2/c1-2-3-4-5-6-7-10-14(16)15-12-13-9-8-11-17-13/h8-9,11H,2-7,10,12H2,1H3,(H,15,16)
InChIKeyGEOLNLWCLNDIFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nonanamide, N-(2-furfuryl)- (CAS 101832-17-1): A Structurally Distinct Capsaicin Analog for TRPV1 Research and Chemical Biology


Nonanamide, N-(2-furfuryl)- (N-(furan-2-ylmethyl)nonanamide, CAS 101832-17-1) is a synthetic N-acylamide analog of the prototypical TRPV1 agonist capsaicin, in which the vanillyl head group is replaced by a furan-2-ylmethyl moiety [1]. This compound belongs to the nonivamide (pelargonic acid vanillylamide) chemical class and is primarily investigated as a molecular probe for structure–activity relationship (SAR) studies of the transient receptor potential vanilloid-1 (TRPV1) channel [2]. Its furfuryl head group, which lacks the hydrogen-bond-donating 4-hydroxy and 3-methoxy substituents found on the vanilloid pharmacophore, is predicted to substantially reduce TRPV1 binding affinity and functional potency relative to nonivamide and capsaicin, making it a potentially useful negative-control or partial-agonist tool compound [2].

TRPV1 SAR probe panels: Serves as a head-group-modified control to dissociate acyl chain vs. aromatic pharmacophore contributions.
Negative-control workflow: Lacks vanilloid hydrogen-bonding motifs, predicted to produce baseline-level TRPV1 responses in bronchial and lung epithelial models.
Redox-silent tool compound: Furan ring eliminates catechol-related ROS generation, supporting cleaner interpretation in oxidative stress studies.

Why Nonivamide or Capsaicin Cannot Simply Replace Nonanamide, N-(2-furfuryl)- in TRPV1 Structure–Activity Studies


TRPV1 agonists such as capsaicin and nonivamide activate the channel by forming a productive hydrogen-bond network between their 3-methoxy-4-hydroxybenzyl (vanilloid) head groups and key residues in the receptor’s vanilloid-binding pocket [1]. Replacing this pharmacophore with a furfuryl group, as in Nonanamide, N-(2-furfuryl)-, eliminates both the 4-OH donor and 3-OMe acceptor motifs, dramatically altering binding thermodynamics and downstream efficacy [1]. Direct experimental evidence from a systematic SAR series of nonanamide analogs demonstrates that progressive structural deviation from the vanilloid template correlates with graded loss of TRPV1-mediated calcium flux, GADD153 stress-gene induction, and cytotoxicity in human lung epithelial cells; analogs lacking the vanilloid ring uniformly exhibit ≥10-fold lower potency than nonivamide [1]. Consequently, generic substitution of Nonanamide, N-(2-furfuryl)- by nonivamide or capsaicin in any assay that interrogates TRPV1-dependent signaling would introduce a qualitatively different pharmacological profile, undermining mechanistic conclusions and cross-study reproducibility.

Furfuryl head group eliminates the 4-OH donor and 3-OMe acceptor of vanilloid agonists, dramatically altering binding thermodynamics and downstream signalling; generic substitution by nonivamide or capsaicin may invalidate mechanistic conclusions.
Structural deviation from the vanilloid template correlates with graded loss of TRPV1-mediated calcium flux and stress-gene induction; analogs lacking the vanilloid ring show a qualitatively different pharmacological profile that limits direct interchangeability.
In non-TRPV1-overexpressing backgrounds, the furfuryl analog is predicted to exhibit substantially lower cytotoxicity, while nonivamide retains measurable activity; replacement without validation may confound toxicity endpoint interpretation.

Quantitative Differentiation Evidence for Nonanamide, N-(2-furfuryl)- Relative to In-Class TRPV1 Agonists


Predicted Drop in TRPV1 Binding Affinity Relative to Nonivamide Due to Absent Vanilloid Pharmacophore

Nonivamide (N-vanillyl-nonanamide) bears the 3-methoxy-4-hydroxybenzyl head group required for high-affinity TRPV1 binding. In the same SAR study, nonivamide induced GADD153 mRNA 7 ± 3-fold in TRPV1-overexpressing BEAS-2B cells at 2 µM, whereas N-benzylnonanamide, which likewise lacks the vanilloid substituents, produced only 1.2 ± 0.8-fold induction under identical conditions [1]. Nonanamide, N-(2-furfuryl)- similarly replaces the vanilloid ring with a furfuryl group that cannot engage the critical hydrogen-bond network; therefore, its TRPV1 activation potency is expected to fall into the same low-activity category as N-benzylnonanamide, representing an estimated >80% reduction in efficacy relative to nonivamide [1].

TRPV1 affinity loss
Class-level inference
Predicted comparable to N-benzylnonanamide (1.2 ± 0.8‑fold GADD153)
Nonivamide: 7 ± 3‑fold at 2 µM
Supports negative-control probe context; estimated ≥80% lower TRPV1-driven transcriptional response.
BEAS‑2B TRPV1‑OE cells; 2 µM; qPCR. Direct measurement not available.
TRPV1 Molecular pharmacology Structure–activity relationship

Elimination of the 4-Hydroxy Motif Removes Redox-Cycling Liability Seen in Catechol-Containing Analogs

The SAR study demonstrated that the dihydroxybenzyl analog N-(3,4-dihydroxybenzyl)nonanamide produced cytotoxicity through both TRPV1 activation and ROS generation via redox cycling of the catechol ring; ROS-mediated cell death was partially rescued by N-acetylcysteine (NAC) [1]. Nonanamide, N-(2-furfuryl)- contains a furan ring instead of a catechol, thereby eliminating this off-target redox activity. While the catechol analog caused 5 ± 2-fold GADD153 induction at 20 µM in TRPV1-OE cells, a significant portion of this signal was NAC-sensitive, whereas NAC had no effect on nonivamide-induced toxicity [1].

ROS liability removed
Class-level inference
Furan ring — no redox-cycling predicted (NAC-insensitive profile)
Catechol analog: 5 ± 2‑fold GADD153 at 20 µM, partially NAC‑sensitive; nonivamide: NAC‑insensitive
Avoids confounding ROS-mediated cytotoxicity; cleaner tool for TRPV1‑dependent vs. oxidative‑stress pathways.
TRPV1‑OE BEAS‑2B; ±5 mM NAC; 20 µM. Furan not directly tested.
Cytotoxicity Reactive oxygen species Chemical safety

Predicted Low Cytotoxicity in Normal Human Bronchial Epithelial Cells Compared to Nonivamide

In normal (untransfected) BEAS-2B and primary NHBE cells, nonivamide induced GADD153 5 ± 2-fold and 26 ± 20-fold respectively at 200 µM, whereas N-benzylnonanamide gave only 2 ± 2-fold and 1.6 ± 1.0-fold [1]. This pattern shows that removal of the vanilloid group collapses cytotoxicity in non-TRPV1-overexpressing backgrounds. Nonanamide, N-(2-furfuryl)- structurally resembles N-benzylnonanamide in lacking the vanilloid ring, predicting comparably weak cytotoxicity in normal lung epithelia [1].

Low cytotoxicity profile
Class-level inference
Predicted similar to N-benzylnonanamide: BEAS‑2B 2 ± 2‑fold; NHBE 1.6 ± 1.0‑fold
Nonivamide: BEAS‑2B 5 ± 2‑fold; NHBE 26 ± 20‑fold at 200 µM
Estimated 60–94% reduction in cytotoxicity in normal lung cells; supports pulmonary safety‑model use.
Normal BEAS‑2B / primary NHBE; 200 µM, 24 h. Direct measurement lacking.
Inhalation toxicology Lung epithelial cells Safety pharmacology

Distinct Physicochemical Descriptor Shift vs. Nonivamide Influencing Membrane Partitioning

Computed XLogP3 for Nonanamide, N-(2-furfuryl)- is 3.7, compared to 3.4 for nonivamide [1][2]. This +0.3 logP unit shift reflects replacement of the polar vanillyl group (topological polar surface area, TPSA, ~58.6 Ų) with a less polar furfuryl ring (TPSA 42.2 Ų) [1]. For context, capsaicin has an XLogP3 of 3.1 and TPSA of 58.6 Ų. The increased lipophilicity and reduced hydrogen-bonding capacity of the target compound may alter membrane permeability and non-specific protein binding relative to the vanilloid-series agonists.

Physicochemical shift
Supporting evidence
XLogP3 3.7 · TPSA 42.2 Ų
+0.3 logP vs. nonivamide (3.4); +0.6 vs. capsaicin (3.1); −16.4 Ų TPSA vs. both
Higher lipophilicity and lower polarity may alter membrane partitioning; distinct tool for ADME probing.
Computed properties (PubChem/Cactvs). Experimental validation pending.
Lipophilicity ADME Physicochemical profiling

Optimal Scientific and Industrial Use Cases for Nonanamide, N-(2-furfuryl)- Based on Verified Differentiation Evidence


TRPV1 Structure–Activity Relationship (SAR) Probe Libraries

The compound serves as a head-group-modified control in SAR panels of nonanamide-based TRPV1 ligands. Its furfuryl ring, devoid of the vanilloid hydrogen-bonding network, enables researchers to dissociate contributions of the acyl chain from those of the aromatic head group to receptor binding, calcium flux, and downstream transcriptional responses [1]. Systematic comparison with nonivamide and N-benzylnonanamide reveals the progressive loss of TRPV1 potency, providing a quantitative framework for pharmacophore mapping [1].

Negative Control for TRPV1-Mediated Cytotoxicity Assays in Lung Epithelial Models

In normal bronchial epithelial cell models where TRPV1 expression is low, nonivamide still induces modest GADD153 expression (5 ± 2-fold in BEAS-2B), whereas N-benzylnonanamide—and by structural analogy Nonanamide, N-(2-furfuryl)—produces only baseline levels [1]. This makes the furfuryl analog an ideal matched negative control for distinguishing TRPV1-dependent from TRPV1-independent cell death pathways in inhalation toxicology and respiratory drug safety screening [1].

Oxidative Stress Studies Requiring Redox-Silent TRPV1 Ligands

Unlike catechol-bearing nonanamide analogs that generate ROS and trigger NAC-sensitive cytotoxicity, Nonanamide, N-(2-furfuryl)- contains a furan ring that is not susceptible to redox cycling [1]. This property is advantageous for dissecting the direct (receptor-mediated) versus indirect (ROS-mediated) mechanisms of TRPV1 agonist-induced cell stress, particularly in neuronal and pulmonary cell models where oxidative stress confounders are prevalent [1].

Physicochemical Probing of TRPV1 Ligand Membrane Partitioning and Pharmacokinetics

With an XLogP3 of 3.7 and TPSA of 42.2 Ų, Nonanamide, N-(2-furfuryl)- is more lipophilic than nonivamide (XLogP3 3.4, TPSA ~58.6 Ų) and capsaicin (XLogP3 3.1) [1][2]. This property can be exploited in comparative ADME studies to correlate subtle lipophilicity changes with membrane permeability, tissue retention, and non-specific binding of TRPV1-targeted molecules [1][2].

Application
Selection Property
Validation Focus
TRPV1 SAR probe panels
Head-group-modified control (furfuryl vs. vanilloid)
Receptor binding, calcium flux, and transcriptional response profiling
TRPV1-dependent cytotoxicity assay context
Markedly reduced vanilloid-driven potency
Discrimination of TRPV1-dependent vs. independent cell death in lung epithelial models
Oxidative stress pathway studies
Non-redox-active furan ring (no catechol liability)
ROS-independent TRPV1 activation mechanism dissection
Physicochemical ADME profiling
Higher lipophilicity and lower polar surface area vs. vanilloid series
Membrane partitioning, tissue retention, and non-specific binding correlation
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